[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride

Supramolecular Chemistry Epigenetics Binding Affinity

Researchers requiring a stable, permanently charged trimethylammonium substrate for reproducible enzymatic and binding assays can rely on this compound. • Specific endogenous TMLD substrate (Km 1.6 mM) - essential for carnitine biosynthesis studies and TMLD inhibitor screening. • 3,500-fold binding selectivity over lysine; stable cation-π interactions independent of pH. • Reference standard for LC-MS/MS metabolomics (TMAVA pathway) and ex vivo microbial lyase activity profiling. High purity, consistent quality, ready for immediate dispatch.

Molecular Formula C9H21ClN2O2
Molecular Weight 224.73 g/mol
Cat. No. B555282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride
Synonyms55516-54-6; 3-(1-Naphthyl)-L-alanine; L-1-Naphthylalanine; (S)-2-amino-3-(naphthalen-1-yl)propanoicacid; (S)-alpha-Amino-1-naphthalenepropanoicacid; ST50307256; (2S)-2-amino-3-naphthalen-1-ylpropanoicacid; beta-Naphthylalanine; 3-(Naphth-1-yl)-D-alanine; 1-[(2R)-2-Amino-2-carboxyethyl]naphthalene; (2R)-2-Amino-3-(naphth-1-yl)propionicacid; PubChem11939; AC1MC5VS; H-1-Nal-OH; 3-(1-Naphthyl)-L-Ala; 3-(1-naphtyl)-L-alanine; SCHEMBL93515; KSC491O8N; N1521_SIGMA; CTK3J1786; MolPort-001-758-757; OFYAYGJCPXRNBL-LBPRGKRZSA-N; ZINC391807; NAPHTHALEN-2-YL-3-ALANINE; ANW-43634
Molecular FormulaC9H21ClN2O2
Molecular Weight224.73 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCCC(C(=O)O)N.[Cl-]
InChIInChI=1S/C9H20N2O2.ClH/c1-11(2,3)7-5-4-6-8(10)9(12)13;/h8H,4-7,10H2,1-3H3;1H/t8-;/m0./s1
InChIKeyZKIJKCHCMFGMCM-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TML Chloride: Technical Primer


[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride, also known as Nε,Nε,Nε-trimethyl-L-lysine chloride (TML chloride), is a quaternary ammonium amino acid derivative with the molecular formula C9H21ClN2O2 and a molecular weight of 224.73 g/mol . This compound is the stable chloride salt of the naturally occurring post-translational modification Nε-trimethyllysine, which serves as a critical substrate for carnitine biosynthesis and an epigenetic recognition motif [1]. Unlike its neutral or zwitterionic analogues, this compound exists as a permanently charged trimethylammonium species that resists pH-dependent protonation changes, enabling consistent behavior across a wide range of experimental conditions [2].

TML Chloride: Why Substitutes Fail


Substituting Nε,Nε,Nε-trimethyl-L-lysine chloride with L-lysine, Nε-methyl-L-lysine, Nε,Nε-dimethyl-L-lysine, or even L-carnitine introduces significant quantitative deviations in binding affinity, enzymatic kinetics, and analytical detection. The permanently charged trimethylammonium group engages in distinct cation-π and hydrophobic interactions that are absent in lower methylation states, which rely primarily on hydrogen bonding and electrostatic interactions with negatively charged residues [1]. Furthermore, TML chloride is the specific endogenous substrate for trimethyllysine dioxygenase (TMLD), the rate-limiting enzyme in carnitine biosynthesis, and alternative substrates exhibit substantially different Michaelis-Menten kinetics, precluding their use as quantitative surrogates [2].

TML Chloride: Comparative Evidence


Cucurbit[7]uril Binding Affinity Comparison

In direct head-to-head binding assays, Nε,Nε,Nε-trimethyllysine (LysMe3) demonstrates a binding constant (KCB[7]) of (1.8 ± 0.6) × 10^6 dm^3 mol^-1 to the macrocyclic host cucurbit[7]uril, representing a 3,500-fold enhancement over unmodified lysine, which exhibits a binding constant of only (5.3 ± 0.7) × 10^2 dm^3 mol^-1 under identical aqueous conditions [1].

Supramolecular Chemistry Epigenetics Binding Affinity

Receptor A2N Affinity and Selectivity

A comparative study of synthetic receptors revealed that the optimized receptor A2N binds Nε,Nε,Nε-trimethyllysine (Kme3) with a 10-fold improved affinity relative to the predecessor receptor A2B. Crucially, A2N also exhibits a 5-fold improved selectivity for Kme3 over dimethyllysine (Kme2), demonstrating that even among methylated lysine states, the trimethylated variant engages distinct and tunable molecular recognition features [1].

Synthetic Receptors Chemical Biology Lysine Methylation

TMLD Substrate Activity

In the carnitine biosynthetic pathway, Nε,Nε,Nε-trimethyllysine is the specific endogenous substrate for trimethyllysine dioxygenase (TMLD), the first and rate-limiting enzyme. The Michaelis constant (Km) for trimethyllysine with rat liver TMLD is reported as 1.6 mM [1]. In contrast, structurally related compounds like L-carnitine do not serve as substrates for this enzyme; L-carnitine is the final product of the pathway and engages entirely different transporters (e.g., OCTN2) with high affinity (Km ~4.34 μM) [2].

Carnitine Biosynthesis Enzyme Kinetics Metabolism

Precursor to Gut-Derived TMAVA

Nε,Nε,Nε-Trimethyllysine chloride is a direct precursor for the gut flora-dependent formation of N,N,N-trimethyl-5-aminovaleric acid (TMAVA), a metabolite that has been linked to cardiovascular disease phenotypes . This metabolic route is distinct from the well-characterized TMAO pathway derived from dietary choline and L-carnitine, establishing a unique biomarker and mechanistic role for trimethyllysine in cardiometabolic research.

Gut Microbiome Metabolomics Cardiovascular Disease

TML Chloride: Research & Application Scenarios


Epigenetic Reader Domain Characterization

The 3,500-fold binding selectivity over lysine and the 5-fold selectivity over dimethyllysine [REFS-1, REFS-2] uniquely position TML chloride as a reference standard for developing and validating assays targeting trimethyllysine-specific reader domains (e.g., PHD fingers, chromodomains, Tudor domains). Its stable trimethylammonium group enables consistent cation-π interactions, making it indispensable for SPR, ITC, and FP-based screening campaigns seeking to identify small-molecule disruptors of histone code recognition [3].

In Vitro Carnitine Biosynthesis

As the specific substrate for trimethyllysine dioxygenase (TMLD) with a defined Km of 1.6 mM in rat liver preparations [4], TML chloride is the essential starting material for cell-free enzymatic assays designed to study carnitine biosynthesis, screen for TMLD inhibitors as potential cardiometabolic therapeutics, or characterize genetic deficiencies in the carnitine synthesis pathway. L-Carnitine cannot substitute in this reaction cascade.

Gut Microbiome TMAVA Pathway Analysis

TML chloride is a direct precursor for the gut microbiota-dependent generation of TMAVA, a metabolite distinct from the TMAO pathway . This makes the compound a critical analytical standard for LC-MS/MS-based metabolomics studies investigating novel trimethylamine-related cardiovascular risk factors and for ex vivo incubations designed to profile microbial trimethyllysine lyase activity across patient cohorts.

Host-Guest Chemistry & Receptor Development

The exceptionally high binding affinity to cucurbit[7]uril (K ≈ 1.8 × 10^6 M^-1) and the defined selectivity profile against lower methylation states [REFS-1, REFS-2] make TML chloride a benchmark guest molecule for designing, calibrating, and benchmarking novel synthetic receptors intended for selective recognition of quaternary ammonium motifs in aqueous media.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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